Conformational Energy of 2-Vinyl Substituent Dictates Tetrahydropyran Ring Stability
The 2-vinyl substituent on the tetrahydropyran ring of 2-ethenyloxane-3-carboxylic acid exhibits a conformational energy (-ΔG°) of 2.27 kcal/mol, favoring the equatorial position [1]. This value is distinct from other C2-substituents: 2-methyl (2.86 kcal/mol), 2-ethyl (2.62 kcal/mol), 2-ethynyl (0.34 kcal/mol), and 2-carbomethoxy (1.38 kcal/mol) [1]. The lower conformational energy of the vinyl group, relative to methyl or ethyl, reduces the energetic barrier for ring flip and alters the population of axial vs. equatorial conformers.
| Evidence Dimension | Conformational Energy (-ΔG°, kcal/mol, favoring equatorial position) |
|---|---|
| Target Compound Data | 2.27 kcal/mol (for 2-vinyl substituent on tetrahydropyran) |
| Comparator Or Baseline | 2-methyl (2.86); 2-ethyl (2.62); 2-ethynyl (0.34); 2-carbomethoxy (1.38) |
| Quantified Difference | 2-vinyl is 0.59 kcal/mol lower than 2-methyl; 1.93 kcal/mol higher than 2-ethynyl; 0.89 kcal/mol higher than 2-carbomethoxy |
| Conditions | NMR-based determination of conformational equilibria in tetrahydropyran rings at 298 K |
Why This Matters
This conformational preference affects the compound's reactivity in stereoselective reactions and its binding affinity in chiral environments, making it a critical parameter for users designing asymmetric syntheses or structure-activity relationship studies.
- [1] Eliel, E. L., Hargrave, K. D., Pietrusiewicz, K. M., & Manoharan, M. (1982). Conformational Analysis. 42. Monosubstituted Tetrahydropyrans. Journal of the American Chemical Society, 104(13), 3635–3643. View Source
